molecular formula C9H9NNa4O8 B12321304 N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt

Katalognummer: B12321304
Molekulargewicht: 351.13 g/mol
InChI-Schlüssel: UZVUJVFQFNHRSY-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt is a chelating agent known for its ability to bind metal ions. It is widely used in various industrial and environmental applications due to its high efficiency and biodegradability. This compound is particularly effective in enhancing the solubility and removal of metal ions from different environments, making it a valuable tool in soil remediation and water treatment processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced equipment and automation ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. This compound can also participate in substitution reactions, where the carboxymethyl groups can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions

    Chelation Reactions: Common reagents include metal ions such as calcium, magnesium, and cadmium. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products

The major products of chelation reactions are metal complexes, where the metal ions are tightly bound to the this compound. In substitution reactions, the products are derivatives of the original compound with new functional groups attached .

Wissenschaftliche Forschungsanwendungen

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt stands out due to its high biodegradability and efficiency in binding metal ions. Unlike EDTA, it poses less environmental risk and is preferred in applications where environmental impact is a concern. Its unique structure allows for effective chelation and stability in various conditions, making it a versatile and valuable compound in multiple fields .

Eigenschaften

Molekularformel

C9H9NNa4O8

Molekulargewicht

351.13 g/mol

IUPAC-Name

tetrasodium;2-[bis(carboxylatomethyl)amino]pentanedioate

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4

InChI-Schlüssel

UZVUJVFQFNHRSY-UHFFFAOYSA-J

Kanonische SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.